The compound 2-[(2-methoxyethyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that belongs to the class of pyrido-pyrimidines and thiazolidinones. It is characterized by a unique combination of functional groups that may confer specific biological activities. The compound is primarily utilized for research purposes and is not approved for therapeutic applications in humans or animals.
The compound can be classified based on its structure into several categories:
The synthesis of this compound involves multi-step organic reactions that typically include:
Technical details regarding the synthesis can include reaction conditions such as temperature, solvent choice, and catalysts used during the process. Specific methodologies may vary depending on the desired yield and purity of the final product.
The molecular structure of 2-[(2-methoxyethyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be described in terms of its key features:
InChI=1S/C20H24N4O4S2/c1-13...
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCOC)NCCCOC
.The compound may undergo various chemical reactions typical for its functional groups:
Each reaction pathway would require specific conditions such as temperature, solvent, and catalysts to optimize yield and selectivity.
While specific biological mechanisms for this compound have not been extensively documented, similar compounds often exhibit mechanisms such as:
Data regarding the precise mechanism would depend on experimental studies evaluating the compound's interaction with biological targets.
Relevant analyses could include spectroscopic methods (NMR, IR) to confirm structure and purity.
The primary applications of this compound lie within scientific research:
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0